5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analytical Applications
Voltammetric and Analytical Applications of Fluorine Substituted Derivatives : A study on the synthesis of fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs revealed their application in antimicrobial activities and voltammetric behavior. The research demonstrates the compounds' effectiveness against pathogenic bacteria and fungi, alongside their utilization in the removal and separation of bismuth(III) from water, highlighting their potential in environmental and analytical chemistry (Makki et al., 2016).
Material Science Applications
Transparent Aromatic Polyimides with High Refractive Index : Research into the synthesis of transparent polyimides derived from thiophenyl-substituted benzidines showcases the development of materials with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials' optical and physical properties make them suitable for applications in advanced optoelectronic devices (Tapaswi et al., 2015).
Medicinal Chemistry Applications
Cytotoxic Activity of Thiopyrimidine Derivatives : The synthesis and study of novel 5-methyl-4-thiopyrimidine derivatives highlight their cytotoxicity against various cancer cell lines. The structural variation and biological testing of these compounds contribute to the understanding of their potential as therapeutic agents in cancer treatment (Stolarczyk et al., 2018).
Anticonvulsant Activity of Pyridine Derivatives : A series of 1,4-dihydropyridines and related derivatives were synthesized and evaluated for their anticonvulsant activities. This research underscores the significance of pyridine derivatives in developing new treatments for convulsive disorders, demonstrating the chemical class's relevance in medicinal chemistry (Subudhi et al., 2009).
Properties
IUPAC Name |
[(E)-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methylideneamino] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-14-6-9-16(10-7-14)26-19-11-8-15(12-22-19)13-23-25-20(24)17-4-2-3-5-18(17)21/h2-13H,1H3/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZVNNFWHAWLDL-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.